molecular formula C3H3NOS B3427577 Thiazol-2-ol CAS No. 6039-97-0

Thiazol-2-ol

Cat. No.: B3427577
CAS No.: 6039-97-0
M. Wt: 101.13 g/mol
InChI Key: CZWWCTHQXBMHDA-UHFFFAOYSA-N
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Description

Thiazol-2-ol is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom This compound is a derivative of thiazole, which is known for its aromaticity and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazol-2-ol can be synthesized through several methods. One common approach involves the cyclization of α-haloketones with thiourea under basic conditions. Another method includes the reaction of 2-aminothiophenol with α-haloketones. These reactions typically require solvents such as ethanol or methanol and are conducted under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the Hantzsch thiazole synthesis, which is a one-pot multicomponent reaction. This method is advantageous due to its efficiency and scalability. The reaction involves the condensation of α-haloketones with thiourea in the presence of a base, followed by cyclization to form the thiazole ring.

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form thiazole-2-carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of this compound can yield thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Thiazole-2-carboxylic acid.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Thiazol-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: this compound derivatives have shown potential as antimicrobial, antifungal, and antiviral agents.

    Medicine: this compound is a key intermediate in the synthesis of various pharmaceuticals, including antitumor and anti-inflammatory drugs.

    Industry: It is used in the production of dyes, pigments, and photographic sensitizers.

Mechanism of Action

The mechanism of action of thiazol-2-ol and its derivatives often involves interaction with biological macromolecules such as enzymes and receptors. For instance, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity. The molecular targets and pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Thiazol-2-ol can be compared with other heterocyclic compounds such as imidazole, oxazole, and isothiazole:

    Imidazole: Contains two nitrogen atoms in the ring. It is known for its antifungal and anticancer properties.

    Oxazole: Contains one oxygen and one nitrogen atom in the ring. It is used in the synthesis of various pharmaceuticals.

    Isothiazole: Similar to thiazole but with the positions of sulfur and nitrogen atoms reversed. It has applications in medicinal chemistry and materials science.

Uniqueness of this compound: this compound is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its derivatives are widely studied for their potential therapeutic applications, making it a valuable compound in both research and industry.

Properties

IUPAC Name

3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWCTHQXBMHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459322
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82358-07-4, 6039-97-0
Record name Thiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1,3-thiazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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